3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol is a fluorinated organic compound with the molecular formula C6H12F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a butane backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-3,3,3-trifluoropropanol and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutanal.
Reduction: Formation of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,4-trifluorobutan-1-ol: Similar structure but lacks the dimethyl groups.
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol: Lacks the amino group.
3-Amino-2,2-dimethylbutan-1-ol: Lacks the trifluoromethyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol is unique due to the presence of both the trifluoromethyl group and the amino group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H12F3NO |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H12F3NO/c1-5(2,3-11)4(10)6(7,8)9/h4,11H,3,10H2,1-2H3 |
InChI Key |
YHVPSBIAKDVISM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.